

JNJ-61803534: A Technical Guide to a Potent RORyt Inverse Agonist

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Compound of Interest		
Compound Name:	JNJ-61803534	
Cat. No.:	B10854626	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-61803534 is a potent and selective oral inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2][3] RORyt is a master transcriptional regulator that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A).[1][3][4] The IL-23/IL-17 axis is a key pathway implicated in the pathogenesis of various autoimmune and inflammatory diseases. [1][3][4] JNJ-61803534 selectively inhibits RORyt-driven transcription, leading to the suppression of the Th17 pathway and a reduction in inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical characterization of JNJ-61803534, including detailed experimental protocols and data presented for researchers in the field of drug discovery and immunology.

Chemical Structure and Properties

JNJ-61803534 is a complex small molecule with the following structural and physicochemical properties:

Table 1: Chemical and Physical Properties of JNJ-61803534



Property	Value	
IUPAC Name	(R)-5-(2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide	
Chemical Formula	C23H23Cl2F6N3O4S	
Molecular Weight	622.40 g/mol	
CAS Number	1917306-14-9	
$O=C(C1=NC(C(N2INVALID-LINK\\CC2)=O)=C(C3=CC=C(C(C(F)(F)F)(O)(F)F)C(CI)=C3CI)S1)NCC(C)(O)C$		
Appearance	White to off-white solid	

Mechanism of Action: RORyt Inverse Agonism

JNJ-61803534 functions as an inverse agonist of RORyt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORyt, this leads to a dose-dependent inhibition of its transcriptional activity.[1] This targeted action on RORyt makes **JNJ-61803534** a highly specific modulator of the IL-23/IL-17 inflammatory pathway.

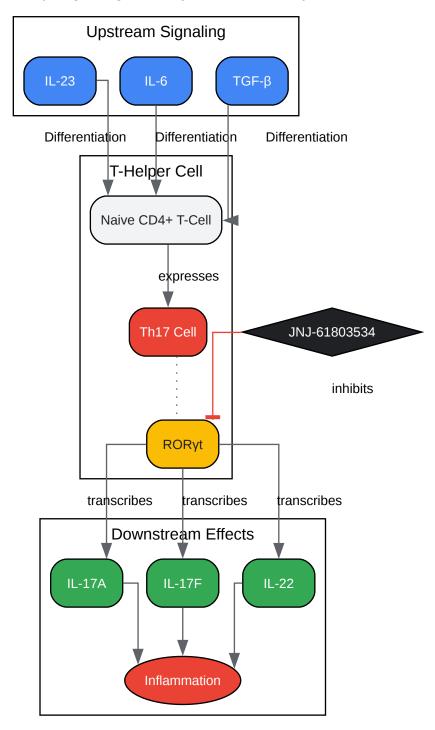
The primary mechanism involves the following steps:

- Binding to RORyt: JNJ-61803534 binds to the ligand-binding domain of the RORyt protein.
- Conformational Change: This binding induces a conformational change in the receptor.
- Inhibition of Transcription: The altered conformation prevents the recruitment of co-activator proteins necessary for gene transcription and may promote the recruitment of co-repressor proteins.
- Suppression of Th17 Pathway: Consequently, the expression of RORyt target genes, including IL17A, IL17F, and IL22, is suppressed, leading to reduced Th17 cell differentiation



and cytokine production.[1][4]

RORyt Signaling Pathway and Inhibition by JNJ-61803534



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RORyt Signaling Pathway and Inhibition by JNJ-61803534



In Vitro Pharmacology

The activity of **JNJ-61803534** has been characterized in a variety of in vitro assays, demonstrating its potency and selectivity.

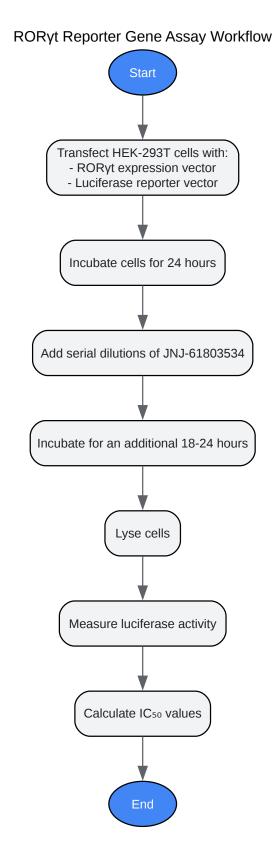
Table 2: In Vitro Activity of JNJ-61803534

Assay	Cell Line / System	Endpoint	IC50 (nM)
RORyt Reporter Assay	HEK-293T cells	Inhibition of RORyt- driven transcription	9.6[5]
Human Th17 Differentiation	Human CD4+ T cells	Inhibition of IL-17A production	~230 (in whole blood) [1]
RORα Reporter Assay	HEK-293T cells	Inhibition of RORα- driven transcription	>10,000
RORβ Reporter Assay	HEK-293T cells	Inhibition of RORβ- driven transcription	>10,000

Key Experimental Protocols

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORyt.





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RORyt Reporter Gene Assay Workflow



Methodology:

- Cell Culture: HEK-293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Transfection: Cells are seeded in 96-well plates and co-transfected with a RORyt expression vector and a luciferase reporter vector containing ROR response elements (ROREs) upstream of the luciferase gene.
- Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of JNJ-61803534 or vehicle control (DMSO).
- Incubation: The cells are incubated for an additional 18-24 hours.
- Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.

This assay assesses the impact of **JNJ-61803534** on the differentiation of naive T cells into pro-inflammatory Th17 cells.[1]

Methodology:

- Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
- Cell Culture and Differentiation: The isolated cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a Th17-polarizing cytokine cocktail (e.g., anti-CD3/CD28 beads, IL-1β, IL-6, IL-23, anti-IFN-y, and anti-IL-4).
- Compound Treatment: JNJ-61803534 or vehicle control is added to the culture medium at the time of cell seeding.
- Incubation: Cells are cultured for 3-5 days.



- Analysis of IL-17A Production: The concentration of IL-17A in the culture supernatant is quantified by enzyme-linked immunosorbent assay (ELISA).
- Flow Cytometry: Intracellular staining for IL-17A and the transcription factor RORyt can be performed to analyze the percentage of Th17 cells by flow cytometry.

In Vivo Preclinical Efficacy

JNJ-61803534 has demonstrated significant efficacy in animal models of autoimmune diseases.

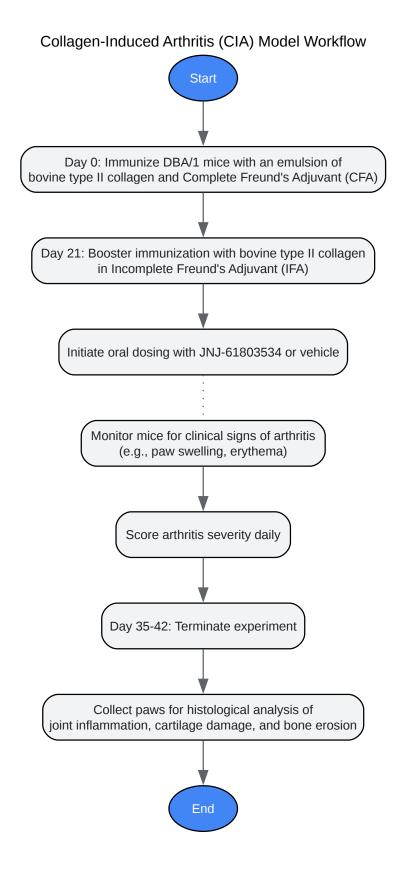
Table 3: In Vivo Efficacy of JNJ-61803534

Animal Model	Species	Dosing Regimen	Key Findings
Collagen-Induced Arthritis (CIA)	Mouse	3-100 mg/kg, oral, twice daily	Dose-dependent reduction in clinical arthritis scores and joint inflammation.[1]
Imiquimod-Induced Skin Inflammation	Mouse	30 and 100 mg/kg, oral, once daily	Significant inhibition of skin inflammation and dose-dependent reduction in the expression of RORytregulated genes (IL-17A, IL-17F, IL-22).[1]

Key Experimental Protocols

A widely used preclinical model for rheumatoid arthritis.





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Collagen-Induced Arthritis (CIA) Model Workflow



Methodology:

- Animals: Male DBA/1 mice, 8-10 weeks old.
- Induction of Arthritis: On day 0, mice are immunized intradermally at the base of the tail with 100 μg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). On day 21, a booster immunization of 100 μg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
- Treatment: Oral administration of JNJ-61803534 or vehicle is initiated at the first signs of arthritis or prophylactically.
- Clinical Assessment: The severity of arthritis is scored daily for each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
- Histopathology: At the end of the study, paws are collected, fixed, decalcified, and embedded
 in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation,
 pannus formation, cartilage destruction, and bone erosion.

A model that recapitulates key features of psoriasis.[1][4]

Methodology:

- Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
- Induction of Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
- Treatment: JNJ-61803534 or vehicle is administered orally daily.
- Clinical Assessment: Skin inflammation is scored daily based on erythema, scaling, and thickness, each on a scale of 0-4. The cumulative score represents the overall severity.
- Gene Expression Analysis: At the end of the study, skin biopsies are collected for RNA isolation and quantitative real-time PCR (qRT-PCR) to measure the expression of RORyt



target genes such as II17a, II17f, and II22.

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have shown that **JNJ-61803534** is orally bioavailable with a long plasma half-life.

Table 4: Human Pharmacokinetic Parameters of JNJ-61803534

Parameter	Value
Route of Administration	Oral
**Plasma Half-life (t1/2) **	164 - 170 hours[1][2][4]
Dose Proportionality	Dose-dependent increase in exposure observed up to 200 mg single ascending doses.[1][2][4]

Conclusion

JNJ-61803534 is a potent, selective, and orally bioavailable RORyt inverse agonist that effectively suppresses the IL-23/IL-17 pathway.[1][2] Its efficacy in preclinical models of arthritis and psoriasis highlights its potential as a therapeutic agent for a range of autoimmune and inflammatory diseases. The detailed methodologies provided in this guide are intended to facilitate further research and evaluation of this and similar compounds in the field of immunology and drug development. While development of JNJ-61803534 was discontinued due to findings in a rabbit embryo-fetal study, the data generated from its preclinical and early clinical evaluation provide valuable insights into the therapeutic potential of targeting RORyt.

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